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molecular formula C18H24O2Si B3067716 2-(t-Butyldiphenylsilanyloxy)Ethanol CAS No. 138499-16-8

2-(t-Butyldiphenylsilanyloxy)Ethanol

Cat. No. B3067716
M. Wt: 300.5 g/mol
InChI Key: XIDWGTFDBMALGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07230023B2

Procedure details

Commercially available 2-hydroxyethyl acetate (3.12 g, 30.0 mmol), triethylamine (4.6 ml, 33 mmol), and 4-(N,N-dimethylamino)pyridine (100 mg) were dissolved in dichloromethane (20 ml), then tert-butylchlorodiphenylsilane (8.65 g, 31.5 mmol) was added thereto at room temperature, and the mixture was stirred for 20 hours. The obtained solution was diluted with a mixed solvent of hexane-ethyl acetate (1:1), and then the resulting solution was washed with water and with an aqueous solution of sodium chloride. The solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was dissolved in methanol (100 ml), and 28% sodium methoxide in methanol (3 ml) was added thereto at room temperature followed by stirring for 2 hours. The solvent was distilled off under reduced pressure, and the residue was partitioned between ethyl acetate and a phosphate buffer solution (pH 7), then the organic layer was washed with an aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford the crude title compound (5.18 g, 57% gross yield) as a colorless oil.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][OH:7])(=O)C.C(N(CC)CC)C.[C:15]([Si:19](Cl)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([CH3:18])([CH3:17])[CH3:16]>CN(C1C=CN=CC=1)C.ClCCl.CCCCCC.C(OCC)(=O)C>[Si:19]([O:4][CH2:5][CH2:6][OH:7])([C:15]([CH3:18])([CH3:17])[CH3:16])([C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:5.6|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
C(C)(=O)OCCO
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mg
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.65 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature, and the mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed with water and with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (100 ml)
ADDITION
Type
ADDITION
Details
28% sodium methoxide in methanol (3 ml) was added
CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
by stirring for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate
WASH
Type
WASH
Details
a phosphate buffer solution (pH 7), then the organic layer was washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.18 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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